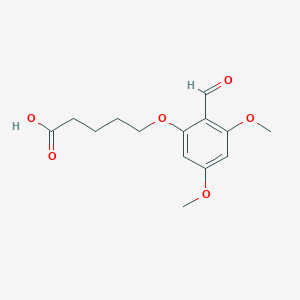
Benzyl(2-carboxyethyl)diphenylphosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(2-carboxyethyl)diphenylphosphanium bromide: is an organophosphorus compound with the molecular formula C22H22BrO2P It is a quaternary phosphonium salt that features a benzyl group, a carboxyethyl group, and two phenyl groups attached to a phosphorus atom, with bromide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-carboxyethyl)diphenylphosphanium bromide typically involves the reaction of diphenylphosphine with benzyl bromide and acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Diphenylphosphine reacts with benzyl bromide in the presence of a base (e.g., sodium hydroxide) to form benzyl diphenylphosphine.
Step 2: Benzyl diphenylphosphine is then reacted with acrylic acid under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl(2-carboxyethyl)diphenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl(2-carboxyethyl)diphenylphosphanium bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It has been investigated for its potential role in mitochondrial targeting due to its lipophilic cationic nature.
Medicine: The compound has potential applications in drug delivery systems, particularly for targeting drugs to mitochondria. Its ability to cross cell membranes and accumulate in mitochondria makes it a candidate for delivering therapeutic agents to these organelles.
Industry: In industrial applications, this compound is used as a phase-transfer catalyst in various chemical reactions, enhancing the efficiency of processes involving immiscible phases.
Wirkmechanismus
The mechanism of action of Benzyl(2-carboxyethyl)diphenylphosphanium bromide involves its interaction with cellular membranes and accumulation in mitochondria. The compound’s lipophilic cationic nature allows it to cross lipid bilayers and preferentially accumulate in the negatively charged mitochondrial matrix. This accumulation can affect mitochondrial function, making it useful for studying mitochondrial dynamics and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
(2-Carboxyethyl)triphenylphosphonium bromide: Similar structure but with a triphenylphosphonium core.
(2-Carboxyethyl)dimethylsulfonium bromide: Contains a sulfonium core instead of a phosphonium core.
Uniqueness: Benzyl(2-carboxyethyl)diphenylphosphanium bromide is unique due to the presence of both benzyl and carboxyethyl groups attached to the diphenylphosphonium core
Eigenschaften
CAS-Nummer |
112700-53-5 |
|---|---|
Molekularformel |
C22H22BrO2P |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
benzyl-(2-carboxyethyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C22H21O2P.BrH/c23-22(24)16-17-25(20-12-6-2-7-13-20,21-14-8-3-9-15-21)18-19-10-4-1-5-11-19;/h1-15H,16-18H2;1H |
InChI-Schlüssel |
GDDRERTXGXMGMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14304413.png)
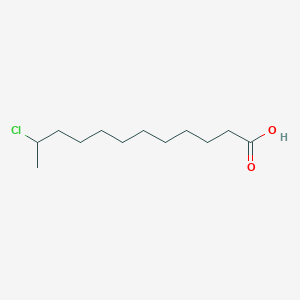
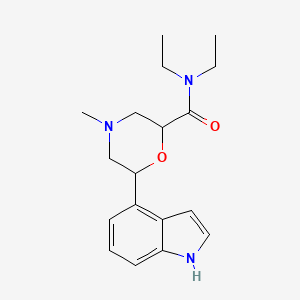
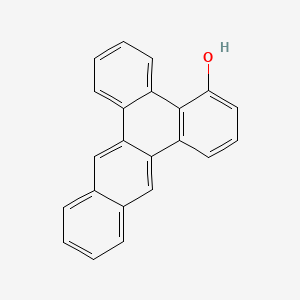
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
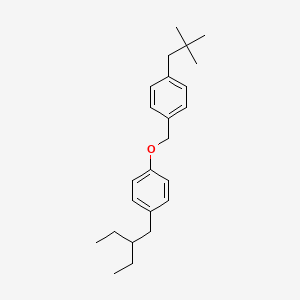
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
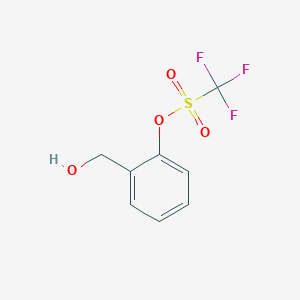

![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
